molecular formula C21H20ClN5O B6083707 3-benzyl-5-[[2-(6-chloro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole

3-benzyl-5-[[2-(6-chloro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole

Cat. No.: B6083707
M. Wt: 393.9 g/mol
InChI Key: JNDIBGOITUVIEK-UHFFFAOYSA-N
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Description

3-benzyl-5-[[2-(6-chloro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of benzimidazole, pyrrolidine, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-[[2-(6-chloro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the benzimidazole and oxadiazole intermediates. The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde in the presence of an oxidizing agent . The oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative . The final step involves the coupling of the benzimidazole and oxadiazole intermediates with the pyrrolidine moiety under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the coupling reactions .

Scientific Research Applications

3-benzyl-5-[[2-(6-chloro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzyl-5-[[2-(6-chloro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and inhibit its replication, which can lead to cell death . The oxadiazole ring can interact with various enzymes, inhibiting their activity and leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-5-[[2-(6-chloro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole is unique due to its combination of benzimidazole, pyrrolidine, and oxadiazole moieties, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

3-benzyl-5-[[2-(6-chloro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O/c22-15-8-9-16-17(12-15)24-21(23-16)18-7-4-10-27(18)13-20-25-19(26-28-20)11-14-5-2-1-3-6-14/h1-3,5-6,8-9,12,18H,4,7,10-11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDIBGOITUVIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=NC(=NO2)CC3=CC=CC=C3)C4=NC5=C(N4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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